molecular formula C13H21N3O B14918581 n-(3-(Tert-butyl)-1h-pyrazol-5-yl)cyclopentanecarboxamide

n-(3-(Tert-butyl)-1h-pyrazol-5-yl)cyclopentanecarboxamide

Cat. No.: B14918581
M. Wt: 235.33 g/mol
InChI Key: LSKAFQKQQKARLN-UHFFFAOYSA-N
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Description

N-(3-(Tert-butyl)-1H-pyrazol-5-yl)cyclopentanecarboxamide: is a synthetic organic compound that features a pyrazole ring substituted with a tert-butyl group and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Tert-butyl)-1H-pyrazol-5-yl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Cyclopentanecarboxamide Moiety: The cyclopentanecarboxamide moiety can be synthesized by reacting cyclopentanecarboxylic acid with an amine, followed by coupling with the pyrazole derivative.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the cyclopentanecarboxamide moiety, converting it to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives of the cyclopentanecarboxamide moiety.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalyst.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.

    Protein Binding: It can be used to study protein-ligand interactions, providing insights into molecular recognition processes.

Medicine:

    Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Therapeutics: It may have therapeutic applications in treating diseases such as cancer, inflammation, and neurological disorders.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

    Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activity.

Mechanism of Action

The mechanism of action of N-(3-(Tert-butyl)-1H-pyrazol-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

    N-(3-(Tert-butyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide: Similar structure but with a different substitution pattern on the pyrazole ring.

    N-(3-(Tert-butyl)-1H-pyrazol-5-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-(3-(Tert-butyl)-1H-pyrazol-5-yl)benzenecarboxamide: Similar structure but with a benzene ring instead of a cyclopentane ring.

Uniqueness: N-(3-(Tert-butyl)-1H-pyrazol-5-yl)cyclopentanecarboxamide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a cyclopentanecarboxamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

N-(5-tert-butyl-1H-pyrazol-3-yl)cyclopentanecarboxamide

InChI

InChI=1S/C13H21N3O/c1-13(2,3)10-8-11(16-15-10)14-12(17)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H2,14,15,16,17)

InChI Key

LSKAFQKQQKARLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)NC(=O)C2CCCC2

Origin of Product

United States

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